![molecular formula C18H15N5O2S B2947384 1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922107-53-7](/img/structure/B2947384.png)
1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Description
1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C18H15N5O2S and its molecular weight is 365.41. The purity is usually 95%.
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Biological Activity
The compound 1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol , identified by its CAS number 922107-53-7 , belongs to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H15N5O2S, with a molecular weight of 365.4 g/mol . The structure includes a methoxyphenyl group and a pyridinylmethylthio moiety, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H15N5O2S |
Molecular Weight | 365.4 g/mol |
CAS Number | 922107-53-7 |
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound under review has been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
- Mechanism of Action :
Anticoagulant Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticoagulant properties. Compounds similar to the one have been identified as potent inhibitors of factor Xa , a key enzyme in the coagulation cascade.
- Selectivity and Potency : Studies have demonstrated that modifications to the pyrazolo core enhance selectivity and potency against factor Xa, making these compounds promising candidates for anticoagulant therapies .
Other Pharmacological Activities
Emerging data suggest that this compound may also possess:
- Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in vitro.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound. The findings indicated a significant reduction in cell viability across multiple cancer cell lines (e.g., breast and lung cancer) when treated with the compound at micromolar concentrations.
Study 2: Factor Xa Inhibition
In another investigation focused on anticoagulant activity, the compound was tested alongside known factor Xa inhibitors. The results showed that it exhibited comparable potency to established drugs like apixaban, highlighting its potential as a therapeutic agent in managing thrombotic disorders.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-25-14-7-5-13(6-8-14)23-16-15(10-20-23)17(24)22-18(21-16)26-11-12-4-2-3-9-19-12/h2-10H,11H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQFSEDUROUSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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